M3 Receptor Selectivity: Sofpironium Exhibits 10-Fold Greater M3 Selectivity Compared to Glycopyrrolate
In vitro competitive binding and functional inhibition assays demonstrate that sofpironium bromide exhibits approximately 10-fold greater selectivity for the M3 muscarinic receptor subtype relative to M1, M2, M4, and M5 receptors compared to glycopyrrolate [1]. While glycopyrrolate achieves >50% inhibition across all M1–M5 receptor subtypes at 1 nM concentration, sofpironium requires 10 nM to achieve ≥50% inhibition of M3 receptors and 100 nM to achieve comparable inhibition of M1, M2, M4, and M5 subtypes [1]. This receptor selectivity profile is mechanistically significant because eccrine sweat glands predominantly express M3 receptors, making M3-selective antagonism the pharmacologically targeted approach for sweat reduction [2].
| Evidence Dimension | Muscarinic receptor subtype selectivity (M3 vs. M1/M2/M4/M5) |
|---|---|
| Target Compound Data | ≥50% M3 inhibition at 10 nM; requires 100 nM for ≥50% inhibition of M1/M2/M4/M5 |
| Comparator Or Baseline | Glycopyrrolate: >50% inhibition of all M1–M5 subtypes at 1 nM |
| Quantified Difference | Sofpironium exhibits ~10-fold greater M3 selectivity relative to other muscarinic subtypes compared to glycopyrrolate |
| Conditions | In vitro human recombinant muscarinic receptor inhibition assays; IC50 determined by non-linear least squares regression |
Why This Matters
Higher M3 receptor selectivity may translate to more targeted sweat gland inhibition with potentially reduced off-target anticholinergic effects on non-M3 receptor-expressing tissues, a consideration for both research and therapeutic selection.
- [1] Del Rosso J, Hebert A, Cartwright M, Walker P. Sofpironium Targets M3 Receptors In Vitro and Shows Early Clinically Meaningful Improvement in Primary Axillary Hyperhidrosis Symptoms. Skin. 2025;9(6):s3770. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. sofpironium ligand page. Accessed 2026. View Source
